molecular formula C8H9N3S B13895973 2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine

2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13895973
M. Wt: 179.24 g/mol
InChI Key: IXCGWMMDURTFNQ-UHFFFAOYSA-N
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Description

2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with sulfur-containing reagents to form the thieno ring, followed by further cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the GABA A receptor and its potential neurotropic activity set it apart from other similar compounds .

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2,5-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H9N3S/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3,(H2,9,10,11)

InChI Key

IXCGWMMDURTFNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=NC(=C12)N)C

Origin of Product

United States

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